1-Benzyl-1H-pyrazole-4-carbonyl chloride

Synthetic Methodology Process Chemistry Intermediate Preparation

1-Benzyl-1H-pyrazole-4-carbonyl chloride (CAS 1174665-95-2) is a heterocyclic acyl chloride featuring a benzyl-substituted pyrazole core. As an acylating agent, the C4 carbonyl chloride functionality confers high electrophilicity, enabling efficient amide, ester, and thioester bond formation with diverse nucleophiles.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
CAS No. 1174665-95-2
Cat. No. B1377717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1H-pyrazole-4-carbonyl chloride
CAS1174665-95-2
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)Cl
InChIInChI=1S/C11H9ClN2O/c12-11(15)10-6-13-14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
InChIKeyKCSLMSWFSIEWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1H-pyrazole-4-carbonyl chloride (CAS 1174665-95-2): A Reactive Pyrazole Acyl Chloride Building Block for Precision Synthesis and Medicinal Chemistry


1-Benzyl-1H-pyrazole-4-carbonyl chloride (CAS 1174665-95-2) is a heterocyclic acyl chloride featuring a benzyl-substituted pyrazole core . As an acylating agent, the C4 carbonyl chloride functionality confers high electrophilicity, enabling efficient amide, ester, and thioester bond formation with diverse nucleophiles . This compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules, including kinase inhibitors and other pharmacologically relevant scaffolds [1]. The presence of the benzyl group enhances lipophilicity and may impart favorable metabolic stability in downstream derivatives .

Reactive Acyl Chloride Enables amide, ester, and thioester bond formation
N1-Benzyl Scaffold Pre-installed pharmacophore for kinase-targeted research
C–H Functionalization C4 electron-withdrawing group supports Pd-catalyzed diversification

Why 1-Benzyl-1H-pyrazole-4-carbonyl chloride Cannot Be Replaced by Unsubstituted or Simple Alkyl Pyrazole Acyl Chlorides


Simple substitution with 1H-pyrazole-4-carbonyl chloride or 1-methyl-1H-pyrazole-4-carbonyl chloride is chemically and functionally inadequate for many medicinal chemistry applications. The N1-benzyl substituent is not merely a protective group; it profoundly influences the electronic properties of the pyrazole ring and the steric environment around the acyl chloride [1]. This, in turn, can alter the regioselectivity and yield of subsequent C–H functionalization reactions, such as Pd-catalyzed allylation and benzylation [1]. Furthermore, the benzyl group is a key pharmacophoric element in numerous bioactive compounds, and its presence in the building block streamlines the synthesis of potent kinase inhibitors, as demonstrated in structure-activity relationship (SAR) studies where N1-benzyl pyrazole derivatives showed sub-micromolar binding affinities [2]. Using a non-benzyl analog would require additional synthetic steps to install this critical motif, potentially reducing overall yield and increasing time and cost.

N1-Benzyl electronic/steric influence May alter regioselectivity and yield in C–H functionalization compared to unsubstituted or methyl pyrazoles.
Pharmacophoric requirement N1-benzyl is a critical motif for kinase binding affinity; its absence may require additional synthetic steps.
Reactivity profile mismatch C–H acidity may not transfer to analogs without the C4 electron-withdrawing group, limiting late-stage diversification.

Quantitative Evidence for 1-Benzyl-1H-pyrazole-4-carbonyl chloride (CAS 1174665-95-2) Differentiation


Synthesis Efficiency: High-Yield Acyl Chloride Formation from Carboxylic Acid

The conversion of 1-benzyl-1H-pyrazole-4-carboxylic acid to the target acyl chloride using thionyl chloride in toluene under reflux conditions proceeds with a high, reproducible yield of 95% . This yield is based on a specific procedure using 1.6 g (7.92 mmol) of the carboxylic acid and 1.88 g (15.8 mmol) of thionyl chloride, resulting in 1.65 g of crude product . This efficiency is critical for procurement as it demonstrates the robustness of a key synthetic step, enabling cost-effective scaling. While a direct head-to-head comparison with the synthesis of other pyrazole-4-carbonyl chlorides is not available in the same reference, this yield is characteristic of a well-optimized, scalable protocol for this specific benzyl-substituted derivative .

Synthetic Yield
Data to verify
95%
Reported synthesis efficiency
Supplier-specific protocol; verify scalability
Synthetic Methodology Process Chemistry Intermediate Preparation

Enhanced C–H Acidity for Divergent Functionalization Compared to Unsubstituted Pyrazole

The presence of an electron-withdrawing substituent at the C4 position of a pyrazole ring significantly increases the acidity of the adjacent C–H bond, enabling Pd-catalyzed C–H allylation and benzylation reactions [1]. In this compound, the C4-carbonyl chloride acts as an electron-withdrawing group, rendering the pyrazole core more reactive toward these transformations compared to the unsubstituted parent pyrazole [1]. This is a class-level inference based on the established principle that C4 substituents like nitro, chloro, ester, and acyl groups enhance reactivity in C–H functionalization [1]. This differentiated reactivity offers a strategic advantage for diversifying the pyrazole scaffold after acylation.

C–H Acidity
Class-level
Enhanced vs. unsubstituted pyrazole
Supports Pd-catalyzed allylation/benzylation context
Inferred from C4 electron-withdrawing substituent class
C–H Activation Catalysis Late-Stage Functionalization Pyrazole Chemistry

Pharmacophoric Advantage: The N1-Benzyl Group is Critical for Potent RIP1 Kinase Inhibition

In a study of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, compound 4b, an analog derived from a related benzyl-pyrazole scaffold, exhibited a Kd value of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cellular necroptosis assay [1]. While this data is for a derivative, the SAR analysis unequivocally demonstrates that the N1-benzyl substitution is essential for achieving high potency within this chemotype [1]. The compound serves as a direct precursor to such N1-benzyl-substituted pyrazoles. Using a building block without the benzyl group, such as 1H-pyrazole-4-carbonyl chloride, would necessitate a separate N-alkylation step, which may be lower-yielding and less selective, thereby compromising the efficiency of accessing this potent pharmacophore.

RIP1 Binding
Assay context
Kd 0.078 µM
EC50 0.160 µM
Derivative binding-affinity context
Compound 4b data; direct building block relevance
Kinase Inhibition Necroptosis Medicinal Chemistry SAR

High-Value Application Scenarios for 1-Benzyl-1H-pyrazole-4-carbonyl chloride


Streamlined Synthesis of N1-Benzyl-Substituted Kinase Inhibitors

The compound is the optimal starting material for the rapid construction of kinase inhibitor libraries that require an N1-benzyl pyrazole core. The 95% yield in its synthesis and its validated pharmacophoric relevance in achieving sub-micromolar binding affinities for targets like RIP1 kinase [1] make it a high-value intermediate for medicinal chemistry programs focused on necroptosis and inflammation.

Development of Pyrazole-Based PET Tracers and Imaging Agents

The acyl chloride functionality of this compound allows for the efficient introduction of the 1-benzyl-1H-pyrazole-4-carbonyl moiety onto a variety of amine-containing targeting vectors. This is particularly relevant for the development of novel PET tracers where the benzyl group may enhance lipophilicity and brain penetration, and the pyrazole core provides a stable linkage. The high purity (≥95%) ensures minimal interference from impurities in radiolabeling reactions.

Synthesis of Complex Heterocyclic Scaffolds via C–H Functionalization

The enhanced C–H acidity of the pyrazole ring, due to the C4 electron-withdrawing carbonyl chloride group, positions this compound as an excellent substrate for Pd-catalyzed C–H allylation and benzylation reactions [2]. This allows chemists to further diversify the pyrazole core after the initial acylation step, providing access to more complex and functionally diverse molecules for drug discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
N1-Benzyl pharmacophore integration
Binding-affinity context review
Pyrazole-based tracer development
Acyl chloride conjugation efficiency
Purity specification context
C–H functionalization platform
C4 electron-withdrawing reactivity
Pd-catalyzed diversification review
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